Propanenitrile, 3-[(6-amino-3,3,5-trimethylhexyl)amino]-
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Overview
Description
Propanenitrile, 3-[(6-amino-3,3,5-trimethylhexyl)amino]- is a chemical compound with the molecular formula C12H25N3 and a molecular weight of 211.347 g/mol . It is known for its unique structure, which includes a nitrile group and an amino group attached to a highly branched alkyl chain. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanenitrile, 3-[(6-amino-3,3,5-trimethylhexyl)amino]- typically involves the reaction of 3,3,5-trimethylhexylamine with acrylonitrile under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires a catalyst to facilitate the reaction. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of Propanenitrile, 3-[(6-amino-3,3,5-trimethylhexyl)amino]- involves large-scale reactors and continuous flow processes. The reactants are fed into the reactor at controlled rates, and the reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Propanenitrile, 3-[(6-amino-3,3,5-trimethylhexyl)amino]- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in the formation of diamines.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as nitrile oxides.
Reduction: Diamines and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Propanenitrile, 3-[(6-amino-3,3,5-trimethylhexyl)amino]- is utilized in a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Propanenitrile, 3-[(6-amino-3,3,5-trimethylhexyl)amino]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The nitrile and amino groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Propanenitrile, 3-(methylamino)-: This compound has a similar structure but with a methyl group instead of the 6-amino-3,3,5-trimethylhexyl group.
3-Aminopropionitrile: A simpler compound with an amino group directly attached to the propanenitrile backbone.
Uniqueness
Propanenitrile, 3-[(6-amino-3,3,5-trimethylhexyl)amino]- is unique due to its highly branched alkyl chain, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry .
Properties
CAS No. |
68975-80-4 |
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Molecular Formula |
C12H25N3 |
Molecular Weight |
211.35 g/mol |
IUPAC Name |
3-[(6-amino-3,3,5-trimethylhexyl)amino]propanenitrile |
InChI |
InChI=1S/C12H25N3/c1-11(10-14)9-12(2,3)5-8-15-7-4-6-13/h11,15H,4-5,7-10,14H2,1-3H3 |
InChI Key |
CXXHKLBKHPAMQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)(C)CCNCCC#N)CN |
Origin of Product |
United States |
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